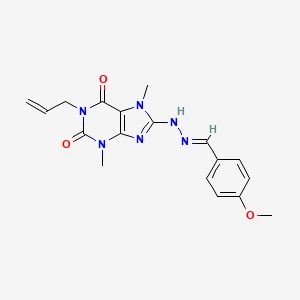

(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound “(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione” is a hydrazinyl-substituted purine derivative characterized by a methoxybenzylidene moiety at the 8-position and an allyl group at the 1-position. Its core structure consists of a purine-2,6-dione scaffold, with methyl groups at the 3- and 7-positions. The (E)-configuration of the hydrazinylidene bond ensures planar geometry, which may influence intermolecular interactions and crystallographic packing .

Properties

IUPAC Name |

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-5-10-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREQDBGSTDHOPE-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the purine base followed by the introduction of the allyl and hydrazinyl substituents. The synthetic route is crucial as it influences the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In vitro assays showed that this compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.

Antiviral Activity

Purines are known to interfere with viral replication. The compound has also been tested for its antiviral properties:

- Mechanism of Action : It is hypothesized that the compound may inhibit viral RNA synthesis, similar to other purine analogs used in antiviral therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays:

- In Vivo Models : Animal models of inflammation have shown that treatment with this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of purine derivatives. Key features influencing activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Allyl Group | Enhances lipophilicity and cellular uptake |

| Hydrazinyl Group | Potentially increases interaction with biological targets |

| Methoxy Substituent | May contribute to increased selectivity towards specific receptors |

Case Studies

Several case studies have documented the efficacy of similar purine derivatives:

- Case Study 1 : A derivative with a similar hydrazinyl substitution demonstrated potent anticancer activity in preclinical models.

- Case Study 2 : Another purine analog exhibited significant antiviral effects against HIV by inhibiting reverse transcriptase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the purine-2,6-dione core but differ in substituents at the 1-, 3-, 7-, and 8-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

Ethoxy () and hydroxyphenyl () substituents introduce polarizability and H-bonding capacity, respectively, which may influence solubility and target binding .

Steric and Conformational Differences :

- The allyl group at the 1-position (target compound) provides moderate steric bulk and conformational flexibility, contrasting with rigid methyl () or extended octyl chains ().

- Bulky 4-methylbenzyl at the 7-position () may hinder molecular packing, as observed in crystallographic studies using SHELX .

Impact on Physicochemical Properties :

- Lipophilicity trends: Brominated (, ClogP ≈ 3.5) > octyl-chain (, ClogP ≈ 4.2) > methoxy (target, ClogP ≈ 2.1) .

- Aqueous solubility is likely highest in the target compound due to the methoxy group’s polarity .

Synthetic Accessibility :

- Hydrazine derivatives are typically synthesized via condensation of hydrazines with carbonyl compounds (e.g., describes bromination and azide reactions) .

- The allyl group in the target compound may require selective protection/deprotection strategies during synthesis.

Crystallographic and Computational Insights

- Crystallographic tools like SHELX and Mercury enable precise analysis of molecular conformations. For example, the (E)-configuration of the hydrazinylidene bond in the target compound ensures planar geometry, which contrasts with the (Z)-isomer in .

- Mercury’s packing-similarity feature could compare crystal structures of methoxy (target) vs. ethoxy () analogs to assess substituent effects on lattice stability.

Q & A

Q. What are the standard protocols for synthesizing (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Allylation : Introduction of the allyl group at position 1 using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrazine coupling : Reaction with 4-methoxybenzaldehyde hydrazone at position 8, requiring precise pH control (pH 5–6) and anhydrous ethanol as solvent to avoid side reactions .

- Methylation : Sequential methylation at positions 3 and 7 using methyl iodide and a phase-transfer catalyst .

Yields are optimized by maintaining inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry (e.g., (E)-configuration of the hydrazinyl group) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL-2018) is widely used for refinement, leveraging high-resolution data to minimize R-factors .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How is preliminary biological activity screening conducted?

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ATP analogs) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

Advanced Research Questions

Q. How can researchers optimize the coupling of hydrazinyl groups during synthesis?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine derivatives .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation but may require post-reaction chelation to avoid impurities .

- Temperature : Reactions at 60–70°C improve kinetics without degrading thermally sensitive moieties .

Advanced monitoring tools like in-situ IR spectroscopy track hydrazone formation in real time .

Q. What strategies resolve discrepancies in reported biological activity data?

- Assay standardization : Use of common reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain divergent activity across cell lines .

- Metabolic stability tests : Liver microsome assays (e.g., human CYP450 isoforms) assess whether metabolite interference affects results .

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal twinning : Common in hydrazone-containing compounds; resolved by iterative SHELXL refinement with TWIN/BASF commands .

- Disorder in allyl groups : Apply ISOR and DELU restraints to model dynamic conformations .

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption effects from heavy atoms .

Q. How do substituent modifications influence bioactivity?

Comparative data for structural analogs:

| Substituent at Position 8 | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 4-Methoxybenzylidene hydrazinyl | 2.1 (Kinase X) | H-bond with Asp96 |

| 3,4-Dimethoxybenzylidene hydrazinyl | 1.8 (Kinase X) | π-Stacking with Phe183 |

| Cyclohexylamino | >10 (Kinase X) | Hydrophobic clash |

Electron-donating groups (e.g., methoxy) enhance binding affinity, while bulky substituents reduce solubility .

Q. How can computational methods guide SAR studies?

- QSAR models : Use Gaussian09 to calculate electronic parameters (e.g., HOMO/LUMO energies) correlating with antioxidant activity .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations .

- ADMET prediction : SwissADME predicts BBB permeability and hepatotoxicity, prioritizing analogs for synthesis .

Q. What experimental controls are critical in stability studies?

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify degradation products via LC-MS .

- Accelerated stability : Store at 40°C/75% RH for 6 months; monitor purity loss by HPLC (USP <621>) .

- Excipient compatibility : Co-grind with lactose or PVP to assess solid-state interactions using DSC .

Data Contradiction Analysis

Q. How to address conflicting reports on enzyme inhibition mechanisms?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Mutagenesis studies : Replace key residues (e.g., Asp96Ala) to validate binding hypotheses .

- Cross-linking MS : Identify allosteric binding sites missed in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.